Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Tetrahydrofuran-2-ylethanamine
For Researchers, Scientists, and Drug Development Professionals
2-Tetrahydrofuran-2-ylethanamine is a bifunctional organic molecule featuring a saturated tetrahydrofuran (THF) ring and a primary aminoethyl side chain. This unique combination of a polar, aprotic ether moiety and a nucleophilic, basic amine group makes it a valuable and versatile building block in synthetic and medicinal chemistry. Its structural motifs are prevalent in numerous biologically active compounds, positioning it as a key intermediate for drug discovery and development programs. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for its effective application in a research setting.
Core Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and development.
Chemical Structure and Identifiers
The molecule consists of an ethylamine group attached at the 2-position of a tetrahydrofuran ring.
Caption: 2D Structure of 2-Tetrahydrofuran-2-ylethanamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 98277-97-5 | [1][2][3] |
| IUPAC Name | 2-(Tetrahydrofuran-2-yl)ethan-1-amine | [1][3][4] |
| Molecular Formula | C₆H₁₃NO | [2][5] |
| Molecular Weight | 115.17 g/mol | [2][4] |
| InChI Key | ZCOIVJPCZLPQPT-UHFFFAOYSA-N | [1][4] |
| Synonyms | 2-(2-Tetrahydrofuryl)ethylamine, 2-(oxolan-2-yl)ethanamine |[3][4] |
Physicochemical Data
The physical properties of 2-Tetrahydrofuran-2-ylethanamine dictate its behavior in solution, influencing reaction conditions, purification strategies, and formulation.
Table 2: Physicochemical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical Form | Liquid | At room temperature. | [1] |
| Boiling Point | 47-48 °C at 13 Torr | --- | [3] |
| Density (Predicted) | 0.951 ± 0.06 g/cm³ | --- | [3] |
| pKa (Predicted) | 9.97 ± 0.10 | Refers to the protonated amine, indicating moderate basicity. | [3] |
| Topological Polar Surface Area | 35.3 Ų | Contributed by the ether oxygen and the amine group. | [4] |
| Hydrogen Bond Donors | 1 | From the -NH₂ group. | [4] |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms. |[4] |
Synthesis and Spectroscopic Characterization
The availability of a compound through a reliable synthetic route and the ability to unequivocally confirm its structure are paramount for any research application.
Representative Synthetic Pathway
While multiple synthetic routes can be envisioned, a common and reliable laboratory-scale approach involves the reduction of a nitrile precursor. This method is advantageous due to the commercial availability of starting materials and the high efficiency of the reduction step.
Caption: Plausible synthesis via nitrile reduction.
Experimental Protocol: Synthesis via Nitrile Reduction
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent, ideal for the complete reduction of a nitrile to a primary amine. Anhydrous tetrahydrofuran is used as the solvent due to its ability to dissolve LiAlH₄ and its stability under the reaction conditions.[6]
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend a molar equivalent of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF in the flask and cool the slurry to 0 °C using an ice bath.
-
Addition of Precursor: Dissolve one molar equivalent of 2-(tetrahydrofuran-2-yl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure, known as the Fieser workup, is critical for safely decomposing the reactive aluminum species and generating a granular precipitate that is easy to filter.
-
Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final 2-Tetrahydrofuran-2-ylethanamine.[6]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of NMR, IR, and Mass Spectrometry. The data below are predicted values based on the known spectral properties of the tetrahydrofuran and ethylamine moieties.[7][8]
Caption: Experimental workflow for spectroscopic analysis.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | ~3.6-4.0 (m, 3H) | Protons on carbons adjacent to the THF oxygen (C2-H, C5-H₂) |
| ~2.7-2.9 (t, 2H) | -CH₂-NH₂ | |
| ~1.5-2.0 (m, 6H) | Remaining THF ring protons (C3-H₂, C4-H₂) and -CH₂-CH₂-NH₂ | |
| ~1.2 (s, broad, 2H) | -NH₂ (amine protons, exchangeable with D₂O) | |
| ¹³C NMR | ~75-80 | C2 of THF (adjacent to O and side chain) |
| ~67-70 | C5 of THF (adjacent to O) | |
| ~40-45 | -CH₂-NH₂ | |
| ~35-40 | -CH₂-CH₂-NH₂ | |
| ~25-30 | C3 and C4 of THF | |
| FT-IR | 3300-3400 cm⁻¹ (two bands) | N-H stretching (primary amine) |
| 2850-2950 cm⁻¹ | C-H stretching (aliphatic) |
| | 1050-1150 cm⁻¹ (strong) | C-O-C stretching (ether) |
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is governed by its two primary functional groups: the nucleophilic amine and the relatively inert ether.
Sources
- 1. 2-Tetrahydrofuran-2-ylethanamine | 98277-97-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-(TETRAHYDROFURAN-2-YL)ETHANAMINE | 98277-97-5 [amp.chemicalbook.com]
- 4. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 98277-97-5 Cas No. | 2-Tetrahydrofuran-2-ylethanamine | Matrix Scientific [matrixscientific.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]


